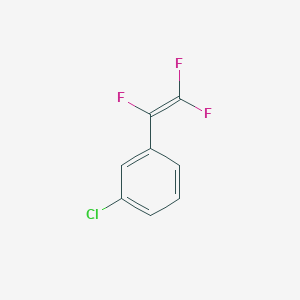
Benzene, 1-chloro-3-(trifluoroethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-3-(trifluoroethenyl)- is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where a chlorine atom and a trifluoroethenyl group are substituted at the 1 and 3 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-3-(trifluoroethenyl)- typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of benzene followed by the introduction of the trifluoroethenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the substitution.
Industrial Production Methods
In industrial settings, the production of Benzene, 1-chloro-3-(trifluoroethenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-chloro-3-(trifluoroethenyl)- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution: Under specific conditions, such as the presence of strong nucleophiles and electron-withdrawing groups, nucleophilic substitution can occur.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Strong bases like sodium hydroxide (NaOH) are often employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce phenols or other aromatic compounds.
Aplicaciones Científicas De Investigación
Benzene, 1-chloro-3-(trifluoroethenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-3-(trifluoroethenyl)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chlorine and trifluoroethenyl groups influence the electron density on the benzene ring, making it more reactive towards electrophiles and nucleophiles. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-chloro-3-(trifluoromethyl)-: Similar structure but with a trifluoromethyl group instead of trifluoroethenyl.
Benzene, 1-chloro-4-(trifluoromethyl)-: Another derivative with the trifluoromethyl group at the 4 position.
Benzene, 1-chloro-2-(trifluoromethyl)-: Similar compound with the trifluoromethyl group at the 2 position.
Uniqueness
Benzene, 1-chloro-3-(trifluoroethenyl)- is unique due to the presence of the trifluoroethenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
58174-56-4 |
|---|---|
Fórmula molecular |
C8H4ClF3 |
Peso molecular |
192.56 g/mol |
Nombre IUPAC |
1-chloro-3-(1,2,2-trifluoroethenyl)benzene |
InChI |
InChI=1S/C8H4ClF3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H |
Clave InChI |
MKMLWRGVKGBJLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14604731.png)
![Ethyl 2-[chloro(dimethyl)silyl]propanoate](/img/structure/B14604733.png)
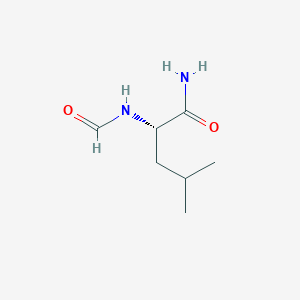

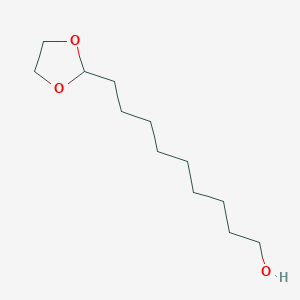
![[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B14604754.png)
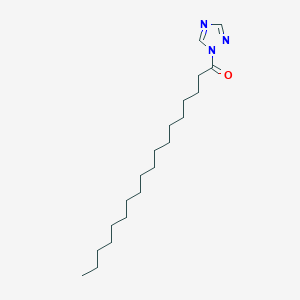
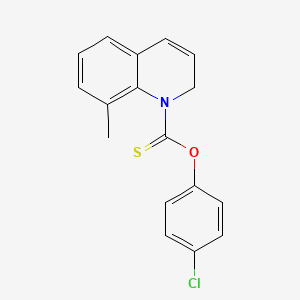
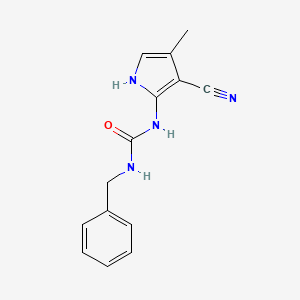
![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)

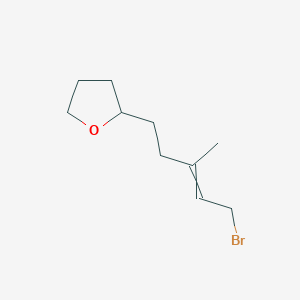
![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)

